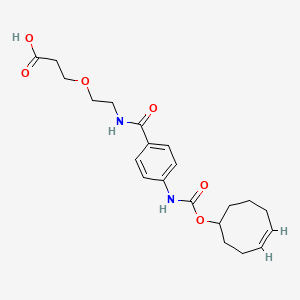
3,6,9,12-Tetraoxatetradecane, 1-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,9,12-Tetraoxatetradecane, 1-bromo- is an organic compound with the molecular formula C10H21BrO4 It is a brominated derivative of tetraethylene glycol, characterized by the presence of a bromine atom at one end of the molecule
准备方法
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxatetradecane, 1-bromo- can be synthesized through the bromination of tetraethylene glycol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of 3,6,9,12-Tetraoxatetradecane, 1-bromo- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
3,6,9,12-Tetraoxatetradecane, 1-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include tetraethylene glycol derivatives with different functional groups, such as hydroxyl, amino, or thiol groups.
Oxidation: Products include tetraethylene glycol aldehyde or carboxylic acid derivatives.
Reduction: The primary product is tetraethylene glycol.
科学研究应用
3,6,9,12-Tetraoxatetradecane, 1-bromo- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Materials Science: The compound is used in the preparation of functionalized materials, such as surfactants and emulsifiers.
Bioconjugation: It is employed in the modification of biomolecules, facilitating the attachment of various functional groups for biochemical studies.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
作用机制
The mechanism of action of 3,6,9,12-Tetraoxatetradecane, 1-bromo- primarily involves its reactivity as a brominated compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The compound’s ability to undergo oxidation and reduction reactions further expands its utility in chemical transformations.
相似化合物的比较
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: A water-soluble MTS cross-linker used in bioconjugation.
3,6,9,12-Tetraoxatetradecan-1-ol: A hydroxyl derivative used in organic synthesis and materials science.
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Used in coordination chemistry and polymer synthesis.
Uniqueness
3,6,9,12-Tetraoxatetradecane, 1-bromo- is unique due to its bromine functionality, which imparts distinct reactivity compared to its hydroxyl and amine counterparts. This makes it particularly useful in nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with diverse applications.
属性
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-ethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO4/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWITLCVHGZOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115273.png)












